1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde

Übersicht

Beschreibung

“1-(3,4-Dimethoxyphenyl)” compounds are a class of organic compounds that contain a 1-(3,4-dimethoxyphenyl) group. They have the molecular formula C10H12O3 . These compounds are also known by other names such as Acetophenone, 3’,4’-dimethoxy-; Acetoveratrone; 3,4-Dimethoxyphenyl methyl ketone; 3’,4’-Dimethoxyacetophenone; 3,4-Dimethoxyacetophenone; 4’-Hydroxy-3’-methoxyacetophenone, methyl ether; 1- (3,4-Dimethoxyphenyl)ethanone; 1- (3,4-dimethoxyphenyl)ethan-1-one .

Synthesis Analysis

The synthesis of “1-(3,4-Dimethoxyphenyl)” compounds involves several steps. For example, the compound “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone” was prepared by mixing 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide .

Molecular Structure Analysis

The molecular structure of “1-(3,4-Dimethoxyphenyl)” compounds can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The reaction mechanism of “1-(3,4-Dimethoxyphenyl)” compounds involves several non-enzymatic steps, which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-Dimethoxyphenyl)” compounds include a molecular weight of 180.2005 . More detailed properties like melting point, boiling point, solubility, etc., were not found in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a precursor in the synthesis of various organic molecules. Its structure is beneficial in the preparation of β-heteroarylated carbonyl compounds , which are significant in the development of bioactive compounds. The aza-Michael reaction is a notable synthetic tool where this compound is utilized, providing access to β-aminocarbonyl derivatives .

Catalysis

In the field of catalysis, “1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde” is used to study new catalytic protocols for creating organic compounds with a more sustainable perspective. It’s involved in the Michael addition of N-heterocycles to chalcones, a reaction that is important for the development of environmentally friendly synthetic methods .

Medicinal Chemistry

The indole moiety of the compound is a “privileged structure” in medicinal chemistry, often found in natural products and biologically active synthetic compounds. It has the potential to bind through hydrogen-bonding, making it a valuable scaffold for drug discovery and development .

Biological Activity

Derivatives of this compound, such as β-azolyl ketones , have been described as efficient components in fungicide, bactericide, and herbicide formulations. This highlights its potential use in agriculture and pharmaceuticals as a part of compounds that exhibit a variety of biological effects .

Green Chemistry

The compound’s application in green chemistry is evident in its role in reactions with good green metrics. This means that the reactions it’s involved in are designed to reduce waste and increase the efficiency of chemical transformations .

Bioactive Compound Synthesis

“1-(3,4-Dimethoxyphenyl)-1h-indole-3-carbaldehyde” is a key intermediate in the synthesis of potential bioactive compounds. Its structural characteristics facilitate the binding with target molecules, which is crucial in the design of molecules with desired biological activities .

Heterocyclic Chemistry

The compound is integral in the field of heterocyclic chemistry, where nitrogen-containing heteroarene units are synthesized. These units are important due to their stability and ability to form bioactive compounds .

Sustainable Chemistry

Lastly, the compound’s role in sustainable chemistry is highlighted by its use in methodologies that aim for the unique preparation of bioactive compounds with moderate yield, focusing on minimizing the environmental impact of chemical processes .

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been found to interact with aromatic-amino-acid aminotransferase .

Mode of Action

It’s suggested that the compound might interact with its targets through a mechanism similar to the michael addition of n-heterocycles to chalcones .

Biochemical Pathways

For instance, 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, a compound with a similar structure, is a dimethoxybenzene, which is involved in various biochemical reactions .

Result of Action

It’s suggested that the compound might have potential bioactive properties due to its unique preparation involving the retro-michael reaction .

Eigenschaften

IUPAC Name |

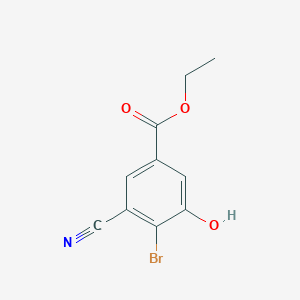

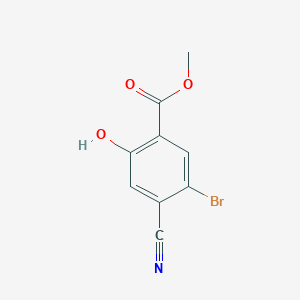

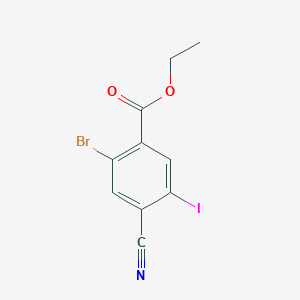

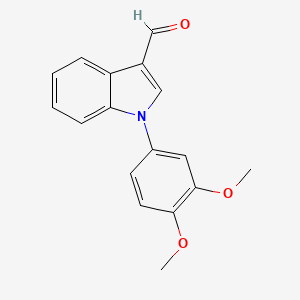

1-(3,4-dimethoxyphenyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-16-8-7-13(9-17(16)21-2)18-10-12(11-19)14-5-3-4-6-15(14)18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKWNMQNVOVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C32)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.